molecular formula C18H11ClN2O2S B2949698 4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 377766-08-0

4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B2949698
CAS No.: 377766-08-0
M. Wt: 354.81
InChI Key: LTVJPEXTSVGISH-UHFFFAOYSA-N
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Description

4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound featuring a thienopyrazole core fused with a carboxylic acid group. The molecule is substituted with chlorine at the 4-position and phenyl groups at the 1- and 3-positions (Fig. 1). This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

4-chloro-1,3-diphenylthieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2S/c19-14-13-15(11-7-3-1-4-8-11)20-21(12-9-5-2-6-10-12)17(13)24-16(14)18(22)23/h1-10H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVJPEXTSVGISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(=C(S3)C(=O)O)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with hydrazines to form the pyrazole core. Subsequent chlorination and phenylation steps are employed to introduce the chloro and phenyl groups, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. Advanced purification methods, such as recrystallization or chromatography, are employed to achieve high purity levels required for research and application purposes.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has shown promise in various bioassays. It has been investigated for its antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets suggests its use in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary in substituents at the 1-, 3-, and 4-positions of the thienopyrazole core. Below is a systematic comparison:

Substituent Variations and Physicochemical Properties

Table 1: Key Structural Analogs and Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Notes References
4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (Target) 4-Cl, 1-Ph, 3-Ph C₁₈H₁₂ClN₂O₂S 370.81 g/mol Discontinued; high steric hindrance
Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate 1-Ph, 3-Ph, 5-COOCH₃ C₂₀H₁₅N₂O₂S 365.41 g/mol Ester derivative; improved lipophilicity
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 1-(4-Cl-Ph), 3-Me C₁₄H₁₀ClN₂O₂S 320.76 g/mol Reduced steric bulk; lower molecular weight
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 1-Me, 3-Me C₈H₈N₂O₂S 196.22 g/mol High solubility; mp 260°C (dec.)
1-[(4-Fluorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 1-(4-F-Bn), 3-Me C₁₄H₁₁FN₂O₂S 290.31 g/mol Fluorine enhances electronegativity; pKa 3.42
3-Ethyl-1-(phenylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 1-Bn, 3-Et C₁₅H₁₅N₂O₂S 301.36 g/mol Increased alkyl chain length
Key Observations:
  • Steric Effects : The target compound’s diphenyl substitution creates significant steric hindrance, which may limit reactivity compared to analogs with smaller substituents (e.g., methyl or benzyl groups) .
  • Solubility : Analogs with methyl or hydrogen substituents (e.g., 1,3-dimethyl derivative) exhibit higher aqueous solubility due to reduced hydrophobicity .

Commercial and Research Status

  • Availability : The target compound is discontinued in commercial catalogs , whereas analogs like 1,3-dimethyl and fluorophenyl variants remain available .
  • Research Gaps: Limited data exist on the target compound’s applications. In contrast, methyl esters and simpler analogs are better characterized in synthetic studies .

Biological Activity

4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS No. 377766-08-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.

  • Molecular Formula : C₁₈H₁₁ClN₂O₂S
  • Molecular Weight : 354.81 g/mol
  • Purity : ≥95%
  • InChI Key : LTVJPEXTSVGISH-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

Table 1: Anticancer Activity Data

Cell LineIC₅₀ (µM)Reference
MCF70.46
NCI-H4600.39
A54926
HepG2Not specified

The compound exhibited significant cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines with IC₅₀ values of 0.46 µM and 0.39 µM, respectively. In contrast, it showed a higher IC₅₀ value against A549 cells (26 µM), indicating a varied response depending on the cancer type.

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key molecular targets associated with tumor growth and proliferation:

  • Topoisomerase II Inhibition : Compounds containing the pyrazole moiety have been reported to inhibit topoisomerase II, a crucial enzyme involved in DNA replication and repair .
  • Aurora Kinase Inhibition : The compound has shown potential in inhibiting Aurora-A kinase with an IC₅₀ of approximately 0.16 µM, which is vital for mitotic regulation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to exhibit inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammatory processes.

Table 2: Anti-inflammatory Activity Data

CompoundCOX Inhibition IC₅₀ (µmol)Reference
Standard Drug (Celecoxib)0.04 ± 0.01
Compound X0.04 ± 0.02

The anti-inflammatory activity is comparable to standard drugs like Celecoxib, indicating that this compound could serve as a lead for developing new anti-inflammatory agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to or including this compound:

  • Study on Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cell lines, highlighting the importance of structural modifications for enhancing potency .
  • Structure–Activity Relationship (SAR) : Research has shown that specific substitutions on the pyrazole ring significantly affect biological activity, suggesting that further optimization could yield more potent compounds .

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